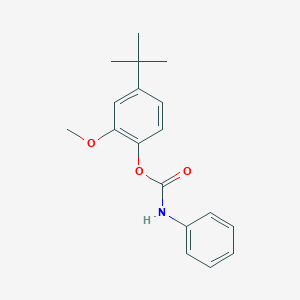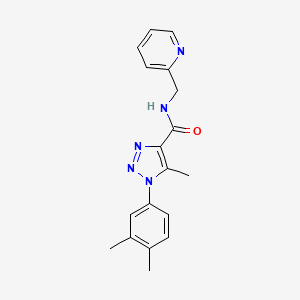![molecular formula C11H18N4O3S2 B4890844 2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4890844.png)
2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiadiazole-based compound that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and by reducing the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a key role in the development of various diseases. It has also been shown to possess anti-angiogenic properties, making it a promising candidate for the development of new drugs for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile, making it a safe and effective compound for use in various experiments. However, one of the limitations of using this compound is that it is relatively expensive, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of interest is the development of new drugs for the treatment of pain and inflammation. Another area of interest is the development of new drugs for the treatment of cancer, based on the compound's anti-angiogenic properties. Additionally, the compound's potential applications in the field of neurodegenerative diseases, such as Alzheimer's disease, are also being explored.
Synthesemethoden
The synthesis of 2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 2-methylpropanoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with piperidine-1-sulfonyl hydrazide. The final product is obtained by the reaction of the intermediate sulfonyl hydrazide with 2-amino-2-methylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-methyl-N-(5-piperidin-1-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S2/c1-8(2)9(16)12-10-13-14-11(19-10)20(17,18)15-6-4-3-5-7-15/h8H,3-7H2,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTHWBUYQYZOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)


![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4890795.png)

![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4890807.png)
![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)



![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4890843.png)